4-Benzylideneoxazol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
5839-91-8 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(4E)-4-benzylidene-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H7NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-7H/b9-6+ |
InChI Key |
IZKYDJIWHDHZOH-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylideneoxazol 5 4h One and Its Derivatives
Classical Erlenmeyer–Plochl Synthesis and its Variants
The cornerstone of 4-benzylideneoxazol-5(4H)-one synthesis is the Erlenmeyer–Plöchl reaction, first reported by Plöchl in 1883 and extensively studied by Erlenmeyer. wikipedia.orgijprajournal.comchemeurope.com This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). wikipedia.orgsci-hub.se The process occurs in two main stages: first, the N-acylglycine is cyclized by acetic anhydride to form a 2-substituted oxazol-5(4H)-one intermediate. This intermediate possesses acidic protons at the C-4 position, which are readily abstracted by the base to form an enolate. This enolate then undergoes a Perkin-type condensation with the aromatic aldehyde, followed by elimination of water to yield the final (Z)-4-benzylideneoxazol-5(4H)-one product. wikipedia.orgchemeurope.com
The reaction is known for producing the thermodynamically more stable Z-isomer. researchgate.net However, a notable drawback can be the occurrence of transacylation, particularly when the reaction mixture is refluxed, which can complicate purification and lower the yields of the desired product. acs.org
Variants of this classical method have been developed to improve yields, simplify procedures, or accommodate different substrates. These include using alternative dehydrating agents or bases. For instance, organic bases have been explored as alternatives to sodium acetate, sometimes leading to faster reactions, though side reactions can also be an issue. researchgate.net Other modifications involve using different N-acyl amino acids or analogues like hydantoin, thiohydantoin, and rhodanine (B49660) as the enolate-forming component. wikipedia.org A solvent-free approach, heating a mixture of the aldehyde, hippuric acid, sodium acetate, and acetic anhydride, has been shown to produce high yields (up to 97%) of the product without the need for chromatographic purification. sci-hub.se
Table 1: Examples of Classical Erlenmeyer-Plöchl Synthesis
| Aldehyde | N-Acylglycine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Hippuric Acid | Acetic Anhydride, Sodium Acetate, Heat | Good | ijprajournal.comchemeurope.com |
| p-Nitrobenzaldehyde | Hippuric Acid | Acetic Anhydride, Sodium Acetate, 100°C, 15 min (solvent-free) | ~79-91 | sci-hub.se |
| Various Aromatic Aldehydes | Hippuric Acid | Acetic Anhydride, Sodium Acetate, 140-150°C, 3-4 hrs | Moderate | ijprajournal.com |
Microwave-Assisted Synthetic Approaches
The application of microwave irradiation has significantly modernized the synthesis of this compound and its derivatives, offering a powerful tool for green chemistry. nih.govbiotage.com Microwave-assisted organic synthesis accelerates reaction rates, often reducing reaction times from hours to mere minutes, while frequently improving product yields and purity. biotage.com
In the context of the Erlenmeyer-Plöchl synthesis, microwave heating provides rapid and uniform heating of the reaction mixture, which can minimize side reactions like transacylation that are more prevalent with conventional heating methods. ijprajournal.comepa.gov This technique has been successfully applied under solvent-free conditions, further enhancing its environmental credentials. For example, the condensation of aromatic aldehydes with hippuric acid using acetic anhydride can be efficiently catalyzed by solid supports like MgO-Al2O3 under microwave irradiation, with the catalyst being reusable. ijprajournal.com Another green approach utilizes eggshell powder as a heterogeneous, reusable catalyst for the synthesis of 2-(2-fluorophenyl)oxazol-5(4H)-one derivatives under microwave irradiation, achieving high yields in a solvent-free system. quickcompany.in These methods highlight the synergy between microwave technology and green chemistry principles, providing efficient and sustainable routes to oxazolone (B7731731) frameworks. epa.gov
Table 2: Microwave-Assisted Synthesis of this compound Derivatives
| Aldehyde | N-Acylglycine Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Hippuric Acid | Acetic Anhydride, MW | Short | High | epa.gov |
| Various Aromatic Aldehydes | Hippuric Acid | MgO-Al2O3, Acetic Anhydride, MW, Solvent-free | Short | High | ijprajournal.com |
| Various Aromatic Aldehydes | 2-fluoro benzoyl glycine | Eggshell Powder, MW, Solvent-free | Not Specified | 86-89 | quickcompany.in |
Catalytic Strategies in Oxazolone Formation
The development of catalytic systems has provided milder and more efficient alternatives to the classical stoichiometric reagents used in oxazolone synthesis. These strategies encompass a broad range of catalysts, from simple organic molecules to metal-free systems, each offering distinct advantages in terms of reactivity, selectivity, and environmental impact.
Organocatalysis in this compound Synthesis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a key pillar of green and sustainable chemistry. nih.gov In the synthesis of this compound, amino acids and their derivatives have proven to be effective organocatalysts. L-proline, for instance, acts as a highly efficient catalyst for the condensation of aromatic aldehydes and hippuric acid with acetic anhydride. researchgate.net The use of such catalysts aligns with green chemistry principles due to their low toxicity, stability, and availability. Chiral phosphoric acids have also been successfully employed in regio-, diastereo-, and enantioselective additions involving the related isoxazol-5(4H)-one core, demonstrating the potential of organocatalysis to control complex stereochemical outcomes. rsc.org These methods often proceed under mild conditions and offer a valuable alternative to traditional metal-based catalysts. tudelft.nl
Metal-Free Catalytic Systems for this compound Derivatization
Beyond organocatalysis, other metal-free systems have been developed to promote the formation of oxazolones. Acidic catalysts such as 5-Sulfosalicylic acid have been shown to be efficient, recyclable catalysts for the Erlenmeyer-Plöchl reaction at room temperature, avoiding the need for heat or hazardous solvents. researchgate.net This approach simplifies the work-up procedure and enhances the sustainability of the synthesis. While some syntheses of related heterocycles like oxazol-2(3H)-ones have been achieved completely catalyst-free through tandem rearrangement reactions, the Erlenmeyer-Plöchl synthesis typically benefits from a catalyst to facilitate the condensation step. rsc.org The exploration of various metal-free catalysts, including solid acids and other functionalized materials, continues to be an active area of research aimed at developing more economical and environmentally benign synthetic protocols. sphinxsai.com
Multicomponent Reaction Strategies for this compound Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. researchgate.net For the synthesis of this compound frameworks, a one-step, solvent-free multicomponent strategy using mechanochemistry has been developed. researchgate.netnih.gov
This method involves the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in a mortar and pestle, with the addition of a few drops of acetic anhydride. nih.gov The mechanical force initiates the reaction cascade, leading to the formation of the azlactone product as a solid, which can be easily purified by washing with water and recrystallization. researchgate.netnih.gov This process is notable for its simplicity, operational ease, and adherence to green chemistry principles, as it eliminates the need for reaction solvents and heating. nih.gov By combining the steps of N-acylation, cyclization, and condensation into a single, solvent-free operation, this MCR strategy offers significant advantages in terms of efficiency, economy, and environmental friendliness over traditional multi-step solution-phase syntheses. researchgate.netresearchgate.net
Table 3: Mechanochemical Multicomponent Synthesis of Azlactones
| Aromatic Aldehyde (Ar) | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| C₆H₅ | 10-15 | 92 | researchgate.net |
| 4-MeOC₆H₄ | 10-15 | 94 | researchgate.net |
| 4-ClC₆H₄ | 15-20 | 90 | researchgate.net |
| 4-NO₂C₆H₄ | 20-30 | 85 | researchgate.net |
| cinnamaldehyde | 15-20 | 88 | researchgate.net |
Annulation Reactions Involving this compound Precursors
The versatile reactivity of the azlactone ring makes it a valuable precursor in annulation reactions for the construction of more complex heterocyclic systems. rsc.orgresearchgate.netsci-hub.se The C-4 position of the oxazolone can act as a nucleophile, while the ring itself can undergo subsequent ring-opening and cyclization cascades.
A notable example is the [4+2] annulation reaction between azlactones and in situ generated azoalkenes. acs.orgacs.org In this process, a base first generates an azlactone enolate, which then attacks the electrophilic azoalkene. This is followed by an intramolecular aminolysis, where the nitrogen from the hydrazone moiety opens the azlactone ring and forms a new six-membered ring, yielding 4,5-dihydropyridazin-3(2H)-one derivatives containing a quaternary α-acylamino center. acs.orgacs.org
In another strategy, the Erlenmeyer–Plöchl reaction itself is used as the entry point for a cascade cyclization. The reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines under Erlenmeyer-Plöchl conditions leads to the formation of indeno[2,1-c]pyran-3-ones, while reaction with free amino acids under similar conditions yields 1-oxazolonylisobenzofurans. nih.gov More recently, a Cs₂CO₃-promoted annulation of 2-amino-4H-chromen-4-ones with 4-benzylideneoxazol-5(4H)-ones has been reported to synthesize complex 2H-chromeno[2,3-b]tetrahydropyridine frameworks. acs.org These examples demonstrate the utility of azlactones as synthons that can participate in cycloaddition and cascade reactions to rapidly build molecular complexity.
Chemical Transformations and Derivatization of 4 Benzylideneoxazol 5 4h One
Nucleophilic Ring Opening Reactions of the Oxazolone (B7731731) Core
The oxazolone ring is susceptible to nucleophilic attack, primarily at the C-5 carbonyl carbon. This reaction leads to the cleavage of the acyl-oxygen bond (C5-O1), resulting in the formation of α,β-unsaturated α-acylamino acid derivatives. The nature of the product is determined by the nucleophile used.
Common nucleophiles that readily open the oxazolone ring include:
Water (Hydrolysis): In the presence of aqueous media, the oxazolone ring hydrolyzes to yield the corresponding α-benzamidoacrylic acid derivative.
Alcohols (Alcoholysis): Reaction with alcohols, often under acidic or basic catalysis, produces the corresponding ester derivatives. For instance, a tetrapeptide has been shown to catalyze the methanolytic dynamic kinetic resolution of oxazolones, yielding enantiomerically enriched methyl esters nih.gov.
Amines (Aminolysis): Amines react with the oxazolone to form α,β-unsaturated α-acylamino acid amides. This reaction is a key step in the synthesis of various peptide derivatives and other nitrogen-containing heterocycles.
The driving force for these reactions is the relief of ring strain and the formation of a stable amide product. The reactivity of the oxazolone can be influenced by the substituents at the C-2 and C-4 positions.
Conversions to Amino Acid and Peptide Derivatives
The ring-opening reactions of 4-benzylideneoxazol-5(4H)-one are fundamental to its use in the synthesis of non-natural amino acids and peptides ijcps.org. The α,β-unsaturated acylamino acid products obtained from ring-opening can be subsequently reduced at the double bond to afford saturated α-amino acid derivatives.
A significant application is in the field of asymmetric synthesis. The dynamic kinetic resolution of azlactones, catalyzed by peptides, allows for the conversion of racemic starting materials into highly enantiomerically enriched α-amino acid esters nih.gov. Oxazolones with benzylic-type substituents have been shown to be particularly effective substrates, yielding products with high enantiomeric ratios nih.gov.
Furthermore, the oxazolone moiety can be used in peptide synthesis. The development of chemoselective peptide ligation methods is crucial for constructing large protein molecules from smaller peptide fragments google.com. While not a direct ligation method itself, the reactivity of the oxazolone allows for its incorporation into peptide chains and subsequent modification, serving as a building block for complex peptide structures zenodo.orged.ac.uk.
Formation of Imidazolone (B8795221) and Triazinone Scaffolds from this compound
The reaction of this compound with various nitrogen nucleophiles provides a direct route to other important heterocyclic systems, notably imidazolones and triazinones.
Imidazolone Synthesis: Imidazol-5(4H)-ones are nitrogen analogs of oxazolones and can be synthesized by reacting the parent oxazolone with primary amines or their equivalents ijcps.org. The reaction proceeds via a nucleophilic ring-opening by the amine, followed by an intramolecular cyclization with the elimination of water. A variety of amines, including aromatic amines, have been used to generate 1,2,4-trisubstituted 5-imidazolones ijcps.orgresearchgate.net. For example, reacting 4-benzylidene-2-phenyl-5-oxazolone with aromatic amines in the presence of a zeolite catalyst affords 1-(substituted phenyl)-2-phenyl-4-(benzylidene)-5-imidazolones ijcps.org. This transformation is a common strategy for accessing diverse imidazolone libraries researchgate.netnih.gov.
Triazinone Synthesis: The reaction of 4-benzylideneoxazol-5(4H)-ones with hydrazine (B178648) derivatives leads to the formation of 1,2,4-triazin-6(5H)-ones. Specifically, heating the oxazolone with phenylhydrazine (B124118) in acetic acid with sodium acetate (B1210297) as a catalyst yields the corresponding 5-benzylidene-2,3-diphenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one nih.gov. This condensation reaction provides an efficient method for converting the five-membered oxazolone ring into a six-membered triazinone ring system nih.govacgpubs.org.
Table 1: Synthesis of Heterocyclic Scaffolds from this compound
| Starting Oxazolone | Reagent | Conditions | Product Scaffold | Reference |
|---|---|---|---|---|
| 4-Benzylidene-2-phenyl-5-oxazolone | Aromatic Amines | Zeolite Catalyst, Reflux | Imidazolone | ijcps.org |
| 4-Arylidene-2-phenyloxazol-5(4H)-ones | Ethylenediamine, Urea | Condensation | Imidazolone | researchgate.net |
| 4-Arylidene-2-phenyloxazol-5(4H)-ones | Phenylhydrazine | Acetic Acid, Sodium Acetate, Reflux | 1,2,4-Triazinone | nih.gov |
| 3-Aroyl-1-aryl-4,5-dihydro-1,2,4-triazin-6-ones* | Aromatic Aldehydes | Potassium Acetate, Acetic Acid, Reflux | 5-Arylidene-1,2,4-triazin-6-one | acgpubs.org |
Note: This entry describes the synthesis of an arylidene-triazinone from a triazinone precursor, illustrating a related condensation reaction.
Reactions Involving the Exocyclic Double Bond of this compound
The exocyclic C4=C bond in this compound is an integral part of a conjugated system involving the benzylidene ring and the oxazolone core. While many reactions focus on the ring itself, this double bond also possesses reactivity. The condensation of 4,5-dihydro-1,2,4-triazin-6-ones with aromatic aldehydes to form 5-arylidene derivatives demonstrates the formation of such an exocyclic double bond in a related heterocyclic system acgpubs.org. The stability of this bond is evidenced by its preservation during reactions such as the conversion of the oxazolone to an imidazolone or triazinone, where nucleophilic attack occurs at the ring rather than the double bond ijcps.orgnih.gov.
Reactions targeting this specific bond in the oxazolone series often involve conjugate additions or cycloadditions, although these are less commonly reported compared to ring-opening reactions. The electron-withdrawing nature of the oxazolone ring activates the double bond for Michael-type additions with soft nucleophiles. Subsequent reduction of this double bond after ring-opening is a common strategy for accessing saturated amino acid derivatives.
Functionalization and Modification of the Benzylidene Moiety
The benzylidene moiety of this compound can be readily functionalized, which significantly influences the properties and subsequent reactivity of the molecule. The most straightforward method for introducing functionality is by using a substituted benzaldehyde (B42025) during the initial Erlenmeyer-Plöchl synthesis of the oxazolone sapub.orgcore.ac.ukturkjps.orgresearchgate.net.
A wide array of substituted aromatic aldehydes can be condensed with N-acylglycines (like hippuric acid) in the presence of acetic anhydride (B1165640) and sodium acetate to yield 4-arylideneoxazolones with diverse functional groups on the phenyl ring sapub.orgresearchgate.net. These substituents can be either electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, halo) nih.govsapub.orgturkjps.org.
Table 2: Examples of Substituted Benzaldehydes Used in Oxazolone Synthesis
| Substituent on Benzaldehyde | Resulting Benzylidene Moiety | Reference |
|---|---|---|
| 4-Bromo | 4-(4-Bromobenzylidene) | sapub.org |
| 4-Nitro | 4-(4-Nitrobenzylidene) | sapub.orgcore.ac.uk |
| 4-Fluoro | 4-(4-Fluorobenzylidene) | turkjps.org |
| 2,4-Difluoro | 4-(2,4-Difluorobenzylidene) | turkjps.org |
| 4-Methoxy | 4-(4-Methoxybenzylidene) | nih.gov |
Post-synthesis modification of the benzylidene ring is also possible, although less common. Standard aromatic substitution reactions could potentially be employed, provided the conditions are compatible with the sensitive oxazolone ring. The presence of these substituents allows for the fine-tuning of the electronic and steric properties of the molecule, which is critical for applications in medicinal chemistry and materials science.
Computational and Theoretical Investigations of 4 Benzylideneoxazol 5 4h One
Molecular Docking Studies for Elucidating Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding affinity and mode of action of novel compounds against various biological targets.
While extensive molecular docking studies have been conducted on various heterocyclic compounds, specific data for 4-benzylideneoxazol-5(4H)-one against several key enzymes are not widely available in the current scientific literature. Computational studies on novel arylidene-5(4H)-imidazolone derivatives have shown inhibitory effects against cyclooxygenase (COX) and 15-lipoxygenase (15-LOX), suggesting that related oxazolone (B7731731) scaffolds could also be promising candidates for anti-inflammatory agents nih.gov. Docking studies on other oxazole (B20620) derivatives have also been performed to evaluate their binding potency within the active sites of COX-1 and COX-2 enzymes ekb.eg. However, direct binding affinity data for the parent compound, this compound, against COX-1, COX-2, and Lipoxygenase is not present in the reviewed literature.
Similarly, there is a lack of specific molecular docking studies for this compound with Carboxylesterase Notum. Research in this area has primarily focused on the identification of small-molecule inhibitors through high-throughput screening, fragment-based screening, and virtual screening of other chemical libraries nih.govox.ac.uksemanticscholar.orgresearchgate.net.
In contrast, computational investigations have been performed on derivatives of this compound for their interaction with acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. A study on seven (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives of cinnamic acid revealed their potential to inhibit human acetylcholinesterase (hAChE) nih.govnih.govresearchgate.net. Molecular docking of these compounds indicated that they all engage in non-covalent interactions with the enzyme's binding site nih.govnih.govresearchgate.net. The affinity (Ki) for these derivatives ranged from 2 to 198 µM, with IC50 values between 9 and 246 µM nih.govnih.govresearchgate.net.
Table 1: Molecular Docking Data of this compound Derivatives against Human Acetylcholinesterase (hAChE)
| Compound Derivative | Inhibition at 300 µM (%) | Affinity (Ki) (µM) | IC50 (µM) |
|---|---|---|---|
| Derivative 1 | ~61 | 2 - 198 | 9 - 246 |
| Derivative 2 | 51 - 75 | 2 - 198 | 9 - 246 |
| Derivative 3 | 51 - 75 | 2 - 198 | 9 - 246 |
| Derivative 4 | ~49 | 2 - 198 | 9 - 246 |
| Derivative 5 | 51 - 75 | 2 - 198 | 9 - 246 |
| Derivative 6 | 51 - 75 | 2 - 198 | 9 - 246 |
| Derivative 7 | 51 - 75 | 2 - 198 | 9 - 246 |
Computational studies predicting the interaction of this compound with transient receptor potential channels TRPA1 and TRPV1 are not readily found in the literature. Research has identified other oxazole derivatives as potent antagonists for both TRPA1 and TRPV1 receptors, but these are structurally distinct from this compound exlibrisgroup.com.
The investigation of this compound as an inhibitor of quorum sensing in bacteria through molecular docking is an emerging area. While specific studies on this compound are limited, research on other heterocyclic scaffolds like quinazolinones has demonstrated the utility of molecular docking in identifying potential quorum sensing inhibitors that target receptors like PqsR nih.gov. This suggests that this compound could be a candidate for future in silico screening against various quorum sensing receptors.
There is currently a lack of specific in silico studies predicting the pro-apoptotic activity of this compound. Computational approaches are increasingly being used to identify novel anticancer agents that can induce apoptosis. For instance, in silico and in vitro studies on a 1,5-Benzodiazepin-2-one derivative demonstrated its ability to induce both early and late apoptosis in cancer cells nih.gov. Such computational predictions for this compound have not yet been reported.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and reactivity of molecules like this compound.
Density Functional Theory (DFT) has been employed to study the ground-state geometries and vibrational spectra of derivatives of 4-benzylidene-imidazol-5(4H)-one, which are structurally related to this compound. For instance, studies on 4-benzylidene-1-phenyl-2-selenomorpholino-1H-imidazol-5(4H)-one and its derivatives using DFT at the B3LYP/6-31G(d) level have shown that substitutions on the benzene (B151609) rings result in very small changes to the core imidazoline (B1206853) skeleton nih.gov. These calculations of vibrational frequencies are generally in good agreement with experimental data from IR and Raman spectroscopy nih.gov. Such theoretical studies provide a basis for understanding the structural and electronic properties of the broader class of benzylidene-heterocyclic compounds, including the oxazolone variant.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability nih.gov.
While specific HOMO-LUMO energy gap calculations for this compound are not detailed in the available literature, DFT methods are commonly used for such analyses. For example, in the theoretical analysis of related heterocyclic compounds, the HOMO-LUMO energy gap is calculated to understand charge transfer within the molecule and to derive various molecular properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness conicet.gov.arirjweb.com. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability nih.gov. These theoretical calculations are crucial for predicting how this compound might behave in chemical reactions and biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activities of chemical compounds by correlating their structural or molecular properties with their observed biological effects. nih.govnih.gov For the this compound scaffold, QSAR models have been developed to gain insights into the structural requirements for various biological activities, including anti-inflammatory, antimicrobial, and acetylcholinesterase inhibition. nih.govnih.govnih.gov
These predictive models are constructed using a "training set" of compounds with known activities to establish a statistical correlation between molecular descriptors and biological outcomes. nih.gov Once validated, these models can be used to predict the activity of novel, untested compounds, thereby streamlining the drug discovery process. nih.gov For oxazolone derivatives, QSAR studies have guided the design of new benzamides with potentially enhanced anti-inflammatory and antioxidant properties. nih.gov
The descriptors used in these models are crucial and can be categorized based on the dimensionality of the molecular representation. Key descriptors often include those related to connectivity, electronegativity, polarizability, and van der Waals properties. nih.gov For instance, in the development of antimicrobial agents, QSAR models have successfully used topological and density functional theory (DFT) derived descriptors to explain antifungal and antibiotic activities for structurally related heterocyclic compounds. nih.gov Molecular docking, which generates structural alignments of ligands within a target protein, is also a key component in generating data for 3D-QSAR analyses. nih.gov
Table 1: Common Descriptors in QSAR Models for Heterocyclic Compounds
| Descriptor Type | Examples | Information Provided | Relevance to Oxazolones |
|---|---|---|---|
| Topological | Connectivity Indices, Kappa Shape Indices | Describes the atomic arrangement and branching of the molecule. | Helps in understanding how the overall shape and size of the oxazolone derivative influence its interaction with biological targets. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the electron distribution and reactivity of the molecule. | Crucial for predicting interactions based on electrostatic forces and the molecule's ability to participate in charge-transfer processes. |
| Steric | Molar Refractivity, van der Waals Volume | Pertains to the size and bulk of the molecule and its substituents. | Important for modeling the fit of the compound into the active site of an enzyme or receptor, such as acetylcholinesterase. nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the compound. | Predicts the ability of the compound to cross cell membranes, a key factor in bioavailability. |
Photophysical and Photochemical Properties of this compound as Molecular Photoswitches
The this compound framework is a promising candidate for molecular photoswitches due to the E/Z geometrical isomerization that can occur around the exocyclic double bond at the 4th position of the heterocycle. researchgate.net This photoisomerization leads to a significant conformational change in the molecule, which can be harnessed for applications in optoelectronic systems like all-optical photonic switchers and logic gates. researchgate.netacs.org These compounds are noted for being easily synthesized and possessing good photoisomerization quantum yields and thermal stability. researchgate.net
The photophysical properties are heavily influenced by the molecule's structure, particularly the presence of the oxazolone ring and methine groups, which allow for conformational transformations. acs.org The highly conjugated π-system is responsible for their promising photophysical characteristics. researchgate.net Upon irradiation with light, these molecules can switch between two distinct states (e.g., trans (E) and cis (Z)), each with different physical and chemical properties. acs.org For example, the irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones with blue light can promote a [2+2] photocycloaddition, demonstrating their photochemical reactivity. researchgate.net
The efficiency of photoswitching and the properties of the photostationary state are dependent on factors such as the light source, the specific substituents on the aromatic rings, and the solvent environment. researchgate.net Derivatives with electron donor-acceptor moieties can exhibit intramolecular charge transfer in the excited state, which is influenced by interactions with the surrounding medium. researchgate.net
Table 2: Factors Influencing Photoswitching Behavior
| Factor | Influence on Photophysical Properties | Example |
|---|---|---|
| Substituents | Electron-donating or -withdrawing groups on the phenyl rings can alter the energy levels of the molecular orbitals, affecting absorption wavelengths and quantum yields. | The presence of a p-dimethylaminophenyl substituent can lead to higher fluorescence quantum yields compared to other derivatives. researchgate.net |
| Solvent Polarity | The polarity of the solvent can influence the stability of the ground and excited states, leading to shifts in absorption and emission spectra (solvatochromism). researchgate.netnih.gov | In solutions with specific interactions like MeCN and water, the bathochromic shift is smaller than in environments like DMF and DMSO. nih.gov |
| Light Source | The wavelength and intensity of the incident light determine which isomer is favored and the composition of the photostationary state. | Irradiation at 473 nm can lead to the photosensitized decomposition of oxazolone derivatives in the presence of a borate (B1201080) salt. rsc.org |
Non-Linear Optical (NLO) Behavior of Oxazolone Systems
Oxazolone derivatives, particularly those with a 4-benzylidene group, have attracted significant interest for their non-linear optical (NLO) properties. acs.orgnih.gov These organic materials are promising for applications in photonics and electronics due to their efficient NLO responses, which arise from the extensive π-electron delocalization across the molecule. researchgate.nettcichemicals.com The NLO behavior is characterized by phenomena such as two-photon absorption (TPA) and third-order optical nonlinearity. researchgate.netacs.org
Research has demonstrated that these compounds can exhibit a significant third-order NLO response. acs.org For example, a hybrid polymeric system doped with an oxazolone derivative was shown to provide a third-order NLO signal three times higher than the reference material. acs.orgnih.gov The NLO properties are tunable based on the molecular structure; for instance, the type of "arm" or substituent attached to the core structure can differentiate the NLO characteristics. nih.gov The Z-scan technique is a common experimental method used to investigate the third-order NLO properties and determine coefficients like second hyperpolarizability (γ). researchgate.netfrontiersin.org
The potential applications of these NLO properties are vast, including roles in optical limiting devices, data storage, and all-optical switching. nih.govresearchgate.net The ability to manipulate the refractive index of a material with light is a key feature, and the oxazolone heteroatomic ring contributes to this capability. acs.orgnih.gov Furthermore, polymers containing the oxazolone moiety have been shown to have a higher NLO effect than the corresponding monomeric derivatives, suggesting promise for practical device applications. rsc.org
Table 3: NLO Properties of Oxazolone and Related Systems
| Property | Description | Significance |
|---|---|---|
| Two-Photon Absorption (TPA) | Simultaneous absorption of two photons to reach an excited state. | Enables applications in 3D microfabrication, optical data storage, and bio-imaging. acs.org |
| Third-Order NLO Susceptibility (χ(3)) | A measure of the third-order response of a material to an applied optical field. | Determines the efficiency of processes like third-harmonic generation and optical switching. Polymeric films with oxazolone show a higher NLO effect. rsc.org |
| Second Hyperpolarizability (γ) | A molecular property that quantifies the third-order NLO response at the microscopic level. | High γ values are desirable for efficient NLO materials. For related GFP chromophores, γ values are in the order of ~10⁻³³ esu. frontiersin.org |
| Non-linear Refraction | The change in the refractive index of a material with the intensity of incident light. | Underpins all-optical switching, where one light beam controls another. Oxazolones show a stable and reversible nonlinear optical response. acs.orgnih.gov |
In Vitro Biological Activities and Mechanistic Studies of 4 Benzylideneoxazol 5 4h One Derivatives
In Vitro Antimicrobial Efficacy and Mechanisms of Action
The antimicrobial properties of 4-benzylideneoxazol-5(4H)-one derivatives have been extensively investigated, revealing their potential to combat a range of pathogenic microorganisms. These studies highlight the structural features that contribute to their activity and the specific mechanisms by which they exert their antimicrobial effects.
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of an arylidene linkage is thought to modulate the biological activity by altering lipophilic and steric properties. researchgate.net Studies have shown that these compounds can exhibit both bacteriostatic and bactericidal effects. umz.ac.ir
Research has indicated that substitutions on the benzylidene ring play a crucial role in the antibacterial efficacy. For instance, the presence of a methoxy (B1213986) group on the benzylidene ring has been found to enhance antibacterial activity against both Gram-positive and Gram-negative organisms. researchgate.net Specifically, a 3,4,5-trimethoxy derivative showed potent activity, with significant zones of inhibition against tested bacteria. researchgate.net Another study reported that 4-benzylidene-2-methyl-oxazoline-5-one exhibited significant antimicrobial activity. doaj.org
The antibacterial potential of these compounds has been evaluated against a variety of bacterial strains. One study screened a series of derivatives against four types of pathogenic bacterial isolates, including E. coli, P. aeruginosa, Bacillus Spp, and S. aureus. researchgate.net The results indicated that the bacterial isolates were more susceptible to the synthesized compounds than fungal isolates. researchgate.net Another investigation into valine-derived 1,3-oxazol-5(4H)-ones revealed antimicrobial activity against Gram-positive bacterial strains. mdpi.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 3,4,5-trimethoxy | Gram-positive & Gram-negative | Potent | researchgate.net |
| 4-benzylidene-2-methyl-oxazoline-5-one | S. aureus | Significant | umz.ac.irdoaj.org |
| 4-nitrobenzoylglycine condensation products | E. coli, P. aeruginosa, Bacillus Spp, S. aureus | Active | researchgate.net |
In addition to their antibacterial properties, this compound derivatives have shown promising antifungal activity against various pathogenic fungi. Studies have demonstrated their efficacy against clinically relevant fungal strains, highlighting their potential as novel antifungal agents.
One study investigated the antifungal activity of a series of oxazolone (B7731731) derivatives against Candida albicans. researchgate.net The results showed that these compounds exhibited antifungal properties, although the bacterial isolates were generally more susceptible. researchgate.net Another study focusing on 4-benzylidene-2-methyl-oxazoline-5-one also reported an antimicrobial effect on the yeast C. albicans. umz.ac.ir Furthermore, research on new 1,3-oxazole derivatives, structurally related to oxazolones, demonstrated activity against the C. albicans strain. mdpi.com
The structural features of these derivatives influence their antifungal potency. For example, the introduction of aromatic five-membered heterocycles, such as furan (B31954) and thiophene (B33073) rings, has been shown to enhance antifungal activity against various plant pathogenic fungi. frontiersin.org
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Oxazolone derivatives | Candida albicans | Active | researchgate.net |
| 4-benzylidene-2-methyl-oxazoline-5-one | Candida albicans | Active | umz.ac.ir |
| 1,3-oxazole derivative | Candida albicans | Active | mdpi.com |
Beyond direct antimicrobial activity, this compound derivatives have been shown to interfere with bacterial virulence mechanisms, such as biofilm formation and quorum sensing (QS). Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics, and QS is a cell-to-cell communication system that regulates virulence factor production. shsmu.edu.cnresearchgate.net
A study on 4-benzylidene-2-methyl-oxazoline-5-one demonstrated its ability to hinder biofilm formation in several bacterial species, including S. aureus, M. luteus, and Proteus sp. at concentrations below the minimum inhibitory concentration (sub-MIC). umz.ac.ir This compound was also found to reduce the expression of the icaA gene, which is involved in biofilm formation in S. aureus. umz.ac.ir The ability to disrupt biofilms is a significant advantage, as it can render bacteria more susceptible to conventional antibiotics.
The modulation of quorum sensing is another important anti-virulence strategy. While direct evidence for QS inhibition by this compound derivatives is still emerging, the structurally related benzaldehydes have been shown to be potent QS inhibitors in Pseudomonas aeruginosa. nih.gov This suggests that the benzylidene moiety of the oxazolone derivatives could play a role in disrupting bacterial communication pathways, thereby reducing the expression of virulence factors.
In Vitro Anticancer and Antitumor Potential
The anticancer properties of this compound derivatives have been explored against a variety of human cancer cell lines. These studies have revealed their cytotoxic effects and have begun to unravel the molecular mechanisms underlying their antitumor activity, including the induction of apoptosis.
Numerous studies have demonstrated the cytotoxic potential of this compound and its derivatives against a panel of human cancer cell lines. The specific substitutions on the oxazolone scaffold have been shown to be crucial for their anticancer activity. researchgate.net
One investigation revealed that 4-benzylidene-2-methyl-oxazoline-5-one induced cell death through its toxic effects on MCF-7 breast cancer cells, significantly decreasing cell viability at various concentrations. umz.ac.irdoaj.org Other studies have reported the cytotoxic effects of related benzimidazole (B57391) derivatives on MCF-7 and HCT-116 colon cancer cell lines. waocp.orgwaocp.org For instance, certain benzimidazole compounds showed high cytotoxic activity against MCF-7 cells and moderate activity against HCT-116 cells. waocp.org
The cytotoxicity of these compounds extends to other cancer cell lines as well. Benzimidazole derivatives have demonstrated significant anticancer activity against HepG2 liver cancer cells. The cytotoxic effects of various benzo researchgate.netmdpi.comimidazo[1,2-a]pyrimidine derivatives were evaluated against both HepG2 and MCF-7 cell lines, with some compounds showing remarkable cytotoxicity. ekb.eg
Table 3: Cytotoxicity of Selected this compound and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 4-benzylidene-2-methyl-oxazoline-5-one | MCF-7 | Cytotoxic | umz.ac.irdoaj.org |
| Benzimidazole derivative 4 | MCF-7 | High cytotoxicity | waocp.org |
| Benzimidazole derivative 2 | HCT-116 | Moderate cytotoxicity | waocp.org |
| Benzimidazole salt compound 3 | HepG2, MCF-7 | Significant cytotoxicity |
The anticancer activity of this compound derivatives is often mediated by the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.
Studies on related heterocyclic compounds have provided insights into the pro-apoptotic mechanisms. For example, certain benzimidazole derivatives have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspases, which are key executioners of apoptosis, is a common feature of these compounds.
Research on 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives, which share structural similarities, revealed that they induce DNA damage, leading to the upregulation of apoptosis-related genes like caspase-7. nih.gov In some cases, these compounds can induce both early and late apoptosis in cancer cells. For instance, specific benzimidazole derivatives caused a significant increase in early and late apoptotic cell populations in MDA-MB-231 breast cancer cells and A549 lung cancer cells. semanticscholar.org These findings suggest that the cytotoxic effects of these compounds are, at least in part, due to their ability to trigger apoptotic pathways in cancer cells.
In Vitro Anti-inflammatory Pathways and Cyclooxygenase (COX) Inhibition
Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly the isoforms COX-1 and COX-2, are key players in the inflammatory response, responsible for converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.
In a study focused on novel imidazolone (B8795221) derivatives, which share structural similarities with oxazolones, researchers evaluated their COX-1 and COX-2 inhibitory activities. For instance, compounds like 4k showed potent COX-2 inhibition with an IC50 value of 0.07µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.08 µM). nih.gov Another study on thiophene-3-carboxamide (B1338676) derivatives also highlighted selective COX-2 inhibition, with one compound exhibiting a potent IC50 value of 0.29 µM and a high selectivity index of 67.2, compared to celecoxib's IC50 of 0.42 µM and selectivity index of 33.8. nih.gov Although these studies were not on this compound itself, they underscore the potential of related heterocyclic scaffolds to selectively target COX-2, a desirable trait for anti-inflammatory agents aimed at reducing side effects associated with non-selective COX inhibition.
A review of oxazolone derivatives has noted their wide range of pharmacological activities, including anti-inflammatory effects, suggesting that the core oxazolone structure is a viable scaffold for developing new anti-inflammatory agents. biointerfaceresearch.comresearchgate.net
In Vitro Enzyme Inhibitory Activities
The inhibitory potential of this compound derivatives extends to other enzymes involved in inflammation and proteolysis, such as lipoxygenase (LOX) and trypsin. Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators called leukotrienes.
Studies on a series of 4-substituted-2-phenyloxazol-5(4H)-ones and their corresponding benzamides have demonstrated their capacity to inhibit lipoxygenase. One of the most potent inhibitors identified was a bisbenzamide derivative, which exhibited an IC50 value of 41 μM against soybean lipoxygenase. Furthermore, certain benzamide (B126) derivatives were found to be strong inhibitors of trypsin-induced proteolysis.
| Compound | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| Bisbenzamide derivative 4c | Soybean Lipoxygenase | 41 μM |
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of this enzyme are of great interest for cosmetic and medicinal applications, particularly for treating hyperpigmentation disorders.
Several studies have explored the tyrosinase inhibitory potential of compounds related to the this compound scaffold. For example, a series of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones, which are structural isomers of oxazolones, were found to be potent tyrosinase inhibitors. Two compounds from this series demonstrated significantly greater inhibitory activity against mushroom tyrosinase than the well-known inhibitor, kojic acid. nih.gov Specifically, a compound with a 2,4-dihydroxy substituent on the benzylidene ring (compound 3) showed an IC50 value of 5.00 ± 0.38 μM, while another with a 3,4-dihydroxy substituent (compound 2) had an IC50 of 3.05 ± 0.95 μM, both being more potent than kojic acid (IC50 = 18.27 ± 0.89 μM). nih.gov
In another study on thiazol-4(5H)-one analogs, a compound with a 2,4-dihydroxy substituent (compound 10) exhibited an exceptionally low IC50 value of 1.60 µM, making it 11 times more potent than kojic acid. nih.gov These findings highlight the importance of the substitution pattern on the benzylidene ring for potent tyrosinase inhibition.
| Compound Scaffold | Substituent | Enzyme Target | Inhibitory Activity (IC50) | Reference Compound (Kojic Acid) IC50 |
|---|---|---|---|---|
| (Z)-2-(substituted benzylidene)benzimidazothiazolone | 2,4-dihydroxy | Mushroom Tyrosinase | 5.00 ± 0.38 μM | 18.27 ± 0.89 μM |
| (Z)-2-(substituted benzylidene)benzimidazothiazolone | 3,4-dihydroxy | Mushroom Tyrosinase | 3.05 ± 0.95 μM | 18.27 ± 0.89 μM |
| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 2,4-dihydroxy | Mushroom Tyrosinase | 1.60 μM | ~17.6 μM (11x less potent) |
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing conditions like Alzheimer's disease.
A series of seven (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives of cinnamic acid were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). nih.govnih.gov All seven compounds demonstrated reversible inhibition of hAChE in a concentration-dependent manner, with IC50 values ranging from 9 to 246 μM. nih.gov The percentage of inhibition for these compounds at a concentration of 300 μM ranged from 51% to 75%. nih.govnih.gov The most potent inhibitor in the series was compound (1), with an IC50 of 9.2 ± 2.3 μM. nih.gov These results suggest that the oxazolone scaffold can be a promising starting point for the design of new AChE inhibitors. nih.govnih.gov There is currently limited information available regarding the carboxylesterase inhibitory activity of these specific derivatives.
| Compound | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative (1) | Human Acetylcholinesterase (hAChE) | 9.2 ± 2.3 μM |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative (2) | Human Acetylcholinesterase (hAChE) | 145.4 ± 40.1 μM |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative (3) | Human Acetylcholinesterase (hAChE) | 110.1 ± 19.8 μM |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative (4) | Human Acetylcholinesterase (hAChE) | 193.5 ± 21.3 μM |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative (5) | Human Acetylcholinesterase (hAChE) | 210.3 ± 45.7 μM |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative (6) | Human Acetylcholinesterase (hAChE) | 246.3 ± 51.2 μM |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative (7) | Human Acetylcholinesterase (hAChE) | 70.3 ± 15.4 μM |
In Vitro Antioxidant Capacity and Free Radical Scavenging Mechanisms
The antioxidant potential of this compound derivatives has been explored through various in vitro assays that measure their ability to scavenge free radicals and inhibit oxidative processes like lipid peroxidation.
In one study, a series of ten 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (E1-E10) were synthesized and evaluated for their antioxidant properties. nih.gov The researchers assessed the inhibition of lipid peroxidation and the effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.gov The most active compound, E3, demonstrated a remarkable 89% inhibition of microsomal EROD activity at a 10⁻³ M concentration, which was superior to the 85% inhibition shown by the specific inhibitor caffeine. nih.gov
Another study focused on a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which incorporates a butylated hydroxytoluene (BHT) moiety, a known synthetic antioxidant. japsonline.com This compound was screened for its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide free radicals. At a concentration of 100 μM, it exhibited a DPPH scavenging ability of 84.64%, which was comparable to the standard antioxidant ascorbic acid (87.15%) and superior to BHT. japsonline.com It also showed greater nitric oxide scavenging ability than BHT. japsonline.com These results indicate that the conjugation of the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety to the isoxazol-5(4H)-one core is structurally important for its antioxidant properties. japsonline.com
| Compound/Derivative | Assay | Activity/Result | Concentration |
|---|---|---|---|
| Compound E3 | EROD Enzyme Inhibition | 89% inhibition | 10⁻³ M |
| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Radical Scavenging | 84.64% scavenging | 100 µM |
| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Nitric Oxide Scavenging | Greater than BHT | 100 µM |
Other Investigated In Vitro Biological Modulations (e.g., Antidiabetic Potential, Antiangiogenic Effects)
The therapeutic potential of this compound derivatives has been explored beyond their anti-inflammatory and antioxidant activities, with studies investigating their roles in metabolic diseases and angiogenesis.
Antidiabetic Potential
A key strategy in managing diabetes is the control of postprandial hyperglycemia, which can be achieved by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov A study on synthetic 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives assessed their in vitro antidiabetic properties. nih.gov The five synthesized derivatives showed moderate to good inhibition of α-amylase, with IC50 values ranging from 0.15 ± 0.02 mM to 2.63 ± 0.70 mM. nih.gov The derivative designated as 5e, which contains multiple hydroxyl groups, exhibited the most significant inhibition of the α-amylase enzyme. nih.gov In the α-glucosidase inhibition assay, derivative 5b was identified as the most potent inhibitor. nih.gov Furthermore, compound 5e also demonstrated strong inhibitory activity against protein glycation, a process implicated in diabetic complications, and showed the maximum potential to facilitate glucose transport across the cell membrane in a yeast cell assay. nih.gov These findings suggest that increasing the number of hydroxyl groups on the phenyl ring may enhance the antidiabetic activity of these oxazolone derivatives. nih.gov
Antiangiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a promising strategy in cancer therapy. While the oxazolone scaffold has been reported to possess antiangiogenic activity in broader reviews of its biological significance, biointerfaceresearch.comnih.gov specific in vitro studies detailing the antiangiogenic effects and mechanisms of this compound derivatives are less common in the currently available literature. One study on a carbothioamide derivative demonstrated anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta assay, which was linked to its anti-proliferative effects on endothelial cells. waocp.org Another study synthesized novel bicyclic oxazolone derivatives as anti-angiogenic agents, indicating that this chemical class is of interest for this therapeutic application. lookchem.com However, detailed mechanistic studies and structure-activity relationships for this compound derivatives in the context of angiogenesis require further investigation.
| Compound | Biological Target/Assay | Activity/Result (IC50) |
|---|---|---|
| Derivative 5e | α-Amylase Inhibition | 0.15 ± 0.02 mM |
| Derivative 5b | α-Glucosidase Inhibition | Most potent in series |
| Derivative 5e | Protein Glycation Inhibition | Strong inhibition |
Advanced Spectroscopic and Analytical Characterization of 4 Benzylideneoxazol 5 4h One
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 4-benzylideneoxazol-5(4H)-one and its derivatives, the IR spectrum is characterized by several key absorption bands that signify its core structural features.
The most prominent absorptions are associated with the unsaturated γ-lactone ring system. A strong band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1750–1797 cm⁻¹ uctm.edunih.gov. Notably, this band often appears as a doublet, a phenomenon attributed to Fermi resonance, which is an interaction between a fundamental vibrational mode and an overtone or combination band. dtu.dk For instance, in some derivatives, two distinct C=O stretching bands are reported at 1789 and 1766 cm⁻¹ nih.gov.
Another significant absorption is the C=N stretching vibration of the oxazole (B20620) ring, which typically appears around 1653–1658 cm⁻¹ uctm.eduiosrjournals.org. Additionally, the exocyclic carbon-carbon double bond (C=C) of the benzylidene group gives rise to a stretching vibration in the range of 1585–1649 cm⁻¹ nih.gov. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ range vscht.cz. A band corresponding to the C-O stretching of the lactone is also observed, for example, at 1224 cm⁻¹ iosrjournals.org.
Table 1: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | 1750–1797 | uctm.edunih.gov |
| Imine (C=N) | Stretching | 1653–1658 | uctm.eduiosrjournals.org |
| Alkene (C=C) | Stretching | 1585–1649 | nih.gov |
| C-O (Lactone) | Stretching | ~1224 | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.
In the ¹H NMR spectrum, a characteristic singlet for the exocyclic methine proton (-CH=) is typically observed in the downfield region, generally between δ 7.1 and 7.4 ppm uctm.edunih.goviosrjournals.org. The aromatic protons of the benzylidene and other substituted phenyl rings appear as a complex multiplet in the range of δ 7.2 to 8.3 ppm uctm.eduiosrjournals.org.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the lactone ring is highly deshielded and resonates at approximately δ 166.8 ppm. The carbon of the C=N bond is also found downfield. The exocyclic methine carbon (-CH=) and the quaternary carbon to which it is attached (C4) show distinct signals, confirming the presence of the benzylidene moiety. The carbons of the aromatic rings display a series of signals in the typical aromatic region (δ 120-140 ppm).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
| ¹H | Methine (-CH=) | 7.1 - 7.4 | uctm.edunih.goviosrjournals.org |
| ¹H | Aromatic (Ar-H) | 7.2 - 8.3 | uctm.eduiosrjournals.org |
| ¹³C | Carbonyl (C=O) | ~166.8 | rsc.org |
| ¹³C | Aromatic/Olefinic | 120 - 140 |
Mass Spectrometric Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound and its derivatives, mass spectrometry confirms the molecular mass and can help elucidate the structure.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. For example, a derivative with the formula C₁₆H₁₀N₂O₄ shows a molecular ion peak at m/z 294 uctm.edu. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation of azlactones in the mass spectrometer can provide valuable structural information. Common fragmentation pathways involve the cleavage of the lactone ring. The loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂) are characteristic fragmentation patterns for lactones researchgate.net. The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the fragmentation pathway, with more stable ions leading to more abundant peaks in the mass spectrum libretexts.org. For instance, in many 2-phenyl substituted azlactones, a base peak at m/z 105 is observed, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺) nih.gov.
Table 3: Common Mass Spectrometric Fragments for 2-Phenyl-4-benzylideneoxazol-5(4H)-one Derivatives
| m/z | Fragment Ion | Significance | Reference |
| [M]⁺ | Molecular Ion | Confirms Molecular Weight | uctm.edu |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, often the base peak | nih.gov |
Elemental Microanalysis for Compound Purity and Composition
Elemental microanalysis is a crucial technique for determining the empirical formula of a synthesized compound, thereby providing strong evidence of its purity and elemental composition. This method measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.
The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's identity and purity. For example, for a this compound derivative with the molecular formula C₁₆H₁₀N₂O₄, the calculated elemental composition is C, 65.31%; H, 3.43%; N, 9.52%. The experimentally found values of C, 65.43%; H, 3.39%; N, 9.48% are in excellent agreement, thus confirming the structure uctm.edu.
Table 4: Example of Elemental Analysis Data for a this compound Derivative (C₁₆H₁₀N₂O₄)
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 65.31 | 65.43 | uctm.edu |
| Hydrogen (H) | 3.43 | 3.39 | uctm.edu |
| Nitrogen (N) | 9.52 | 9.48 | uctm.edu |
X-ray Crystallography for Solid-State Structural Elucidation of Related Structures
The crystal structure of a closely related compound, (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, has been determined by X-ray diffraction nih.gov. The analysis revealed that the oxazole ring is essentially planar. The conformation around the exocyclic C=C double bond was confirmed to be Z. The pendent benzene (B151609) ring at the 2-position is slightly twisted out of the plane of the oxazole ring, with a dihedral angle of approximately 7.98° nih.gov. Similarly, there is a slight twist between the oxazolone (B7731731) ring and the benzylidene phenyl ring, with a dihedral angle of about 5.50° nih.gov. Such detailed structural parameters are invaluable for understanding the molecule's stereochemistry and potential intermolecular interactions in the solid state.
Table 5: Selected Crystallographic Data for (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₂ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| C3=C4 Bond Length | 1.348 (2) Å | nih.gov |
| Dihedral Angle (Oxazole/Phenyl) | 7.98 (8)° | nih.gov |
| Dihedral Angle (Oxazole/Benzylidene) | 5.50 (8)° | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-benzylideneoxazol-5(4H)-one derivatives?
- Methodological Answer : The most common method involves refluxing substituted benzaldehydes with a precursor (e.g., 4-amino-triazole or thiocarbamoylmalonate derivatives) in ethanol/acetic acid mixtures. For example, substituted benzaldehyde (0.001 mol) is reacted with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ethanol containing glacial acetic acid under reflux for 3–24 hours, followed by solvent evaporation and crystallization . Variations in reaction time and substituents (e.g., nitro, chloro, methoxy groups) influence yield and purity.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguity (e.g., distinguishing Z/E isomers). For instance, SC-XRD at 100 K with a data-to-parameter ratio >16 and R factor <0.05 provides precise bond-length and torsional-angle data . Complementary techniques like NMR (for substituent positioning) and IR (for carbonyl group verification) are also critical for cross-validation.
Advanced Research Questions
Q. How can researchers address contradictory data in base-induced rearrangement pathways of substituted 4-benzylideneoxazol-5(4H)-ones?
- Methodological Answer : Contradictions often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) on the benzylidene moiety favor β-lactam formation, while electron-donating groups (e.g., methoxy) stabilize oxazolone intermediates. Systematic studies using kinetic profiling (e.g., time-resolved HPLC) and DFT calculations can reconcile discrepancies by correlating substituent Hammett parameters with reaction pathways .
Q. What strategies optimize enantiomeric excess in stereoselective synthesis of fluorinated this compound analogs?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are effective. For fluorinated derivatives, using (R)-configured starting materials (e.g., (R)-(+)-4-fluoro-4-(4-nitrobenzyl)-3-phenylisoxazol-5(4H)-one) and chiral Lewis acids (e.g., BINOL-based catalysts) can achieve >90% enantiomeric excess. Polar solvents (e.g., THF) enhance stereochemical control during cyclization .
Methodological and Data Analysis Questions
Q. What safety protocols are critical during the synthesis of halogenated 4-benzylideneoxazol-5(4H)-ones?
- Methodological Answer : Halogenated derivatives (e.g., 3-(chloromethyl) variants) require strict adherence to PPE (gloves, goggles) and fume hood use due to toxicity risks. Storage at 2–8°C in amber glass vials prevents photodegradation. Emergency protocols (e.g., P201/P210 codes) mandate immediate decontamination of spills using activated carbon .
Q. How should researchers validate crystallographic data when discrepancies arise in substituent positioning?
- Methodological Answer : Discrepancies (e.g., misassigned methyl/methoxy groups) require re-examination of refinement parameters (e.g., occupancy ratios) and validation via independent synthesis. For example, a corrigendum in Acta Crystallographica highlighted the need to verify reagent purity (e.g., 4-methylbenzoylglycine vs. 4-methoxy) to resolve structural mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
